Dl-canavanine sulfate
Description
DL-Canavanine sulfate is a racemic mixture of the non-proteinogenic amino acid canavanine, consisting of both D- and L-enantiomers, stabilized as a sulfate salt. Structurally, canavanine is an analog of arginine, where the δ-nitrogen of the guanidino group is replaced by an oxygen atom, forming a ureido group . The sulfate form enhances solubility and stability for experimental applications. This compound has been studied for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS), making it relevant in immunological and pharmacological research .
Synthetic routes for DL-canavanine derivatives were established by Nyberg and Christensen (1957), who developed methods for racemic canavanine and related compounds via nucleophilic substitution and oxidation reactions .
Properties
IUPAC Name |
2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIPJKVMOKFIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Condensation with Benzohydroxamic Acid
Acrolein reacts with benzohydroxamic acid in methanol at 5°C under Triton B catalysis, yielding 3-benzamidooxypropionaldehyde (VII) with a 58% yield. Solvent optimization revealed methanol’s superiority over ethyl acetate or acetonitrile, which resulted in ≤20% yields.
| Parameter | Value |
|---|---|
| Starting Material | Acrolein |
| Catalyst | Triton B |
| Solvent | Methanol |
| Temperature | 5°C |
| Yield | 58% |
Cyanhydrin Formation
VII undergoes treatment with sodium metabisulfite and sodium cyanide in dichloromethane/water, forming 2-hydroxy-4-benzamidooxybutyronitrile (VIII) . The crude product is extracted into dichloromethane and dried over sodium sulfate, yielding an oily residue used directly in subsequent steps.
Ammonolysis and Cyclization
VIII is treated with ammonia in ethanol for four days, producing α-amino nitrile (IX) , isolated as the benzamide derivative (X) in 48.5% yield. Selective debenzoylation and esterification with ethanolic HCl yield α-N-benzoyl DL-canaline ethyl ester hydrochloride (V) .
Final Steps to DL-Canavanine Sulfate
The hydrochloride intermediate (V) is converted to DL-canavanine via hydrolysis and guanidinylation, following Frankel’s protocol. Subsequent sulfate salt formation involves:
-
Neutralization of the free base with sulfuric acid.
-
Crystallization from aqueous ethanol to isolate this compound.
Critical reaction parameters include:
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
Column Chromatography : Dowex 50 (NH₄⁺) resin removes residual homoserine and byproducts.
-
Titrimetry : Free amino groups are quantified via ninhydrin assay, ensuring ≥95% purity.
Challenges and Optimization Opportunities
Yield Limitations
The acrolein route achieves a 9% overall yield, limited by:
Chemical Reactions Analysis
Enzymatic Hydrolysis and Metabolism
DL-Canavanine sulfate participates in enzyme-mediated reactions critical to its biological activity:
Arginase-Catalyzed Hydrolysis
Arginase cleaves DL-canavanine into L-canaline and urea :
-
Kinetic Parameters :
L-Canaline inhibits pyridoxal phosphate-dependent enzymes, disrupting polyamine biosynthesis .
Canavanine Hydrolase Activity
In Helicoverpa virescens larvae, a novel hydrolase cleaves DL-canavanine into L-homoserine and hydroxyguanidine :
Interaction with Arginine-Dependent Enzymes
This compound competitively inhibits enzymes utilizing L-arginine:
-
Canavanyl Proteins : Incorporation into proteins alters tertiary structure, impairing ionic interactions and enzymatic activity .
Non-Enzymatic Degradation Pathways
DL-Canavanine undergoes pH-dependent decomposition:
-
Alkaline Conditions : β,γ-Elimination generates vinylglyoxylate and hydroxyguanidine .
-
Acidic Conditions : Hydrolysis produces α-keto-γ-guanidinooxybutyrate .
Redox Reactions
Hydroxyguanidine, a metabolite of DL-canavanine, is reduced to guanidine in H. virescens larvae via NADPH-dependent reductase :
Analytical Detection Methods
-
Colorimetric Assay : Canaline reacts with potassium cyanate to form O-ureidohomoserine, detectable at 540 nm .
-
Amino Acid Analysis : Homoserine and canavanine are quantified via ion-exchange chromatography .
Toxicological Implications
Scientific Research Applications
Chemistry: In chemistry, Dl-canavanine sulfate is used as a tool to study the regulation or modulation of polyamine-nitric oxide cross-talk in higher plants .
Biology: In biological research, this compound is used to investigate its toxic effects on cellular function. It has been shown to disrupt protein synthesis by being incorporated into proteins in place of L-arginine, leading to the formation of non-functional proteins .
Medicine: Its mode of action involves the synthesis of non-functional proteins in sensitive organisms, making it a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the production of various biochemical products and as a research tool to study the effects of non-protein amino acids on cellular function .
Mechanism of Action
The mechanism of action of Dl-canavanine sulfate involves its incorporation into proteins in place of L-arginine by arginyl-tRNA synthetase. This leads to the formation of non-functional proteins, which disrupts cellular function . Additionally, this compound has been shown to cause the disruption of polyamine metabolism and the formation of reactive nitrogen species, including nitric oxide .
Comparison with Similar Compounds
Structural and Functional Analogues
L-Canavanine Sulfate
- Structure : The L-enantiomer of canavanine sulfate, lacking the D-isomer.
- Activity: Selectively inhibits iNOS with higher specificity than the racemic DL-form due to enantiomer-dependent binding efficiency .
- Applications : Used in studies of nitric oxide signaling and immune response modulation.
Vanillic Acid Sulfate
- Structure : A sulfated derivative of vanillic acid, classified as a methoxybenzoic acid .
- Activity : Acts as a biomarker in metabolomics but lacks enzymatic inhibition properties.
- Applications: Primarily used in analytical chemistry for phenolic compound detection .
Magnesium Sulfate
- Structure: Inorganic sulfate salt of magnesium.
- Activity: No enzymatic inhibition; functions as a electrolyte replenisher or vasodilator.
- Applications : Widely used in anesthesia, obstetrics (eclampsia prevention), and industrial processes .

Comparative Data Table
Mechanistic and Pharmacological Differences
- Enantiomeric Specificity: this compound’s racemic nature reduces its iNOS inhibition efficacy compared to the L-form, as the D-isomer may compete for binding sites without inhibitory effects .
- Toxicity Profile: Unlike inorganic sulfates (e.g., magnesium sulfate), this compound exhibits cytotoxicity at high doses due to its interference with arginine metabolism .
Biological Activity
DL-Canavanine sulfate, an analog of the amino acid arginine, has garnered attention for its diverse biological activities, particularly in cancer research and immunomodulation. This article explores the compound's mechanisms of action, efficacy in various cellular models, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 274.252 g/mol
- CAS Number : 2219-31-0
- Melting Point : 160-165 °C (dec.)
- Density : Not available
- Boiling Point : 574 °C at 760 mmHg
This compound is recognized primarily as a selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including immune response and vasodilation . By inhibiting iNOS, canavanine alters NO synthesis and subsequently affects cellular redox states and antioxidant systems .
In Vitro Studies
This compound exhibits varying degrees of cytotoxicity depending on the cell type and environmental conditions:
- HeLa Cells : Exhibited an IC50 value of approximately 0.21 mM in arginine-free media, indicating significant cytotoxicity under nutrient-deprived conditions.
- Hep G2 Cells : IC50 was found to be 0.64 mM, while SK-HEP-1 cells showed an IC50 of 1.18 mM .
In contrast, when tested in arginine-rich media, the cytotoxicity was markedly reduced with IC50 values ranging from 5 to 10 mM, highlighting its potential for selective targeting of cancer cells while sparing normal cells .
Combinatory Treatments
Recent studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutic agents like vinblastine and paclitaxel. When combined with these drugs, canavanine significantly increased cytotoxic effects in HeLa and hepatocellular carcinoma cells .
In Vivo Studies
In animal models, this compound has shown promising results:
- Rats : Administration at a dose of 100 mg/kg resulted in a moderate increase in mean arterial pressure and provided protection against lipopolysaccharide-induced hypotension. Notably, most endotoxemic rats survived for at least six hours post-treatment .
- Leukemia Models : In Li 210 leukemia-bearing animals, canavanine administration significantly increased lifespan by up to 44% with an optimal dose of 18 g/kg; however, higher doses led to toxicity .
Effects on Glioblastoma Cells
A novel approach utilizing this compound in conjunction with arginine deprivation has been explored for treating glioblastoma. This combination therapy was found to disrupt cell viability and induce apoptotic pathways selectively in glioblastoma cell lines (U251MG and U87MG), while sparing primary rat glial cells . The treatment destabilized the cytoskeleton and mitochondrial networks within cancer cells, leading to enhanced therapeutic outcomes .
Antioxidant Activity
This compound also influences antioxidant systems within treated cells. It has been shown to increase total antioxidant capacity while modulating the activity of key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). For instance, CAT activity decreased following treatment with canavanine, suggesting a complex interplay between NO synthesis inhibition and oxidative stress response modulation .
Summary of Research Findings
Q & A
Q. What standardized analytical techniques are recommended for identifying and quantifying DL-canavanine sulfate in biological samples?
Methodological Answer:
- Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification, ensuring calibration with certified reference standards. Include validation steps for specificity, linearity, and recovery rates to minimize matrix interference .
- For solubility challenges in aqueous buffers, consider solvent optimization (e.g., phosphate-buffered saline at pH 7.4) and validate stability under experimental conditions using spectroscopic methods like UV-Vis .
Q. How should researchers design initial toxicity assays for this compound in cell cultures?
Methodological Answer:
- Employ dose-response studies with a negative control (e.g., untreated cells) and positive control (e.g., a known cytotoxin). Use ATP-based viability assays (e.g., CellTiter-Glo®) to quantify metabolic activity.
- Ensure replication (n ≥ 3) and statistical power analysis to account for biological variability. Document raw data and normalization procedures in supplementary materials .
Q. What are the critical parameters for synthesizing this compound with high purity?
Methodological Answer:
- Optimize reaction conditions (temperature, pH, molar ratios) using fractional factorial design to identify key variables affecting yield. Characterize purity via nuclear magnetic resonance (NMR) and elemental analysis .
- Address residual solvents using vacuum drying and validate purity thresholds (>98%) through chromatographic methods .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action in plant-pathogen interactions be resolved?
Methodological Answer:
- Conduct comparative studies under controlled environmental conditions (e.g., humidity, light cycles) to isolate confounding variables. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated samples .
- Apply meta-analysis frameworks to reconcile discrepancies across studies, emphasizing effect sizes and confidence intervals over p-values .
Q. What strategies are effective for elucidating the stereospecific effects of this compound in mammalian systems?
Methodological Answer:
- Employ chiral separation techniques (e.g., chiral HPLC) to isolate D- and L-canavanine sulfate enantiomers. Validate enantiomeric purity via circular dichroism (CD) spectroscopy.
- Design in vitro assays comparing enantiomer-specific inhibition of arginase or nitric oxide synthase, including kinetic studies (Km/Vmax) to quantify enzymatic interference .
Q. How can researchers mitigate batch-to-batch variability in this compound for longitudinal studies?
Methodological Answer:
- Implement quality-by-design (QbD) principles during synthesis, with real-time monitoring (e.g., in-line PAT tools) to ensure consistency.
- Establish a stability-indicating assay (e.g., accelerated stability testing under ICH guidelines) and archive aliquots for retrospective analysis .
Data Analysis & Reporting
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer:
- Apply mixed-effects models to account for intra- and inter-experimental variability. Use non-linear regression (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values with 95% CI .
- Report effect sizes (e.g., Cohen’s d) and power calculations in compliance with SRQR (Standards for Reporting Qualitative Research) guidelines .
Q. How should researchers address potential confounding variables in this compound’s pharmacokinetic studies?
Methodological Answer:
- Use stratified randomization in animal cohorts to balance variables like age and weight. Perform covariate adjustment in pharmacokinetic modeling (e.g., NONMEM®) to isolate compound-specific effects .
- Disclose limitations in the "Discussion" section, including recommendations for replication in independent cohorts .
Ethical & Methodological Rigor
Q. What ethical considerations apply to in vivo studies involving this compound?
Methodological Answer:
Q. How can researchers ensure reproducibility when sharing this compound datasets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

